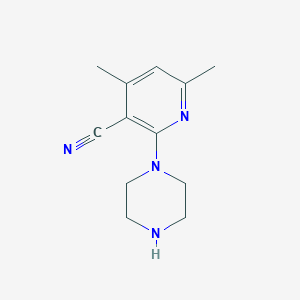

4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile

Description

Properties

IUPAC Name |

4,6-dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16/h7,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHXNTJQIFXWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile typically involves the reaction of 4,6-dimethyl-2-chloronicotinonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the piperazine moiety, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block, it can be employed in synthesizing more complex organic compounds.

- Biology It may act as a ligand for biological receptors or enzymes, facilitating the study of biological processes.

- Medicine It shows potential therapeutic applications, such as in the development of new drugs for various diseases.

- Industry Due to its chemical properties, it can be used in the production of materials like polymers or coatings.

Chemical Reactions

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride can participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

- Substitution Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride has potential biological activities, and modifications to the piperazine ring, as well as the introduction of substituents on the nicotinonitrile core, can significantly influence its biological activity. For instance, increasing lipophilicity generally enhances CNS penetration but may also affect selectivity and toxicity profiles.

S1PL Inhibition

[(4-benzylpthalazin-1-yl)-2-methylpiperazin-1-yl] nicotinonitrile 5, a sphingosine-1-phosphate lyase (S1PL) inhibitor, reduced peripheral T cell numbers after oral administration and conferred protection to experimental autoimmune encephalomyelitis in rats . Inhibition of S1PL, which increases intracellular S1P levels, may serve as an alternative pharmacological approach to FTY720 to reduce T cell egress from lymph nodes in treating certain sub-types of multiple sclerosis .

| Inhibitor | Chemical name | Specificity |

|---|---|---|

| LX-2931 | (1R,2S,3R)-1-[(2Z)-2-(1- nitrosoethylidene)-1,3- dihydroimidazol-4-yl]butane-1,2,3,4- tetrol | S1PL |

| THI | 1-[5-[(1R,2S,3R)-1,2,3,4- tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone | S1PL |

| 4-Deoxy pyridoxine | 5-(Hydroxymethyl)-2,4- dimethylpyridin-3-ol | S1PL |

| Compound 31 (Novartis) | (4-benzyl-phthalazin-1-yl)-2-methyl- piperazin-1-yl]-nicotinonitrile 5 | S1PL |

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nicotinonitrile moiety may also play a role in its biological effects by interacting with nucleic acids or other cellular components .

Comparison with Similar Compounds

4,6-Dimethyl-2-hydroxypyridine-3-carbonitrile (CAS: 52200-48-3)

- Structure : Features a hydroxyl group (-OH) at position 2 instead of piperazine.

- Molecular Formula : C₈H₈N₂O.

- Properties: The hydroxyl group increases polarity and acidity (pKa ~8–10), enhancing solubility in polar solvents like water or ethanol . Reduced basicity compared to piperazine-containing analogs, limiting interactions with biological targets requiring amine coordination.

2-Amino-4,6-dimethylnicotinonitrile (CAS: 5468-34-8)

- Structure: Substituted with an amino group (-NH₂) at position 2.

- Molecular Formula : C₈H₈N₄.

- Properties: The amino group confers nucleophilicity, making it reactive in condensation or cyclization reactions .

This compound

- Structure : Piperazine at position 2 introduces a bicyclic amine.

- Molecular Formula : C₁₂H₁₅N₅ (estimated).

- Properties :

Comparative Data Table

Research Findings and Implications

Solubility and Bioavailability :

- The hydroxyl variant (CAS: 52200-48-3) exhibits superior aqueous solubility (~20–50 mg/mL) compared to the piperazine analog (<5 mg/mL), which may limit its oral bioavailability without formulation aids .

- Piperazine’s basicity enables salt formation (e.g., hydrochloride), improving solubility in acidic environments like the stomach .

Reactivity in Synthesis: The amino derivative (CAS: 5468-34-8) is frequently utilized in heterocyclic synthesis, such as forming triazines or purine analogs, due to its reactive -NH₂ group . Piperazine-containing analogs are preferred for modifying drug candidates targeting serotonin or dopamine receptors due to their conformational flexibility .

Thermodynamic Stability :

- Ring-puckering analysis () suggests that piperazine adopts a chair conformation, minimizing steric strain and enhancing stability in solid-state or lipid membranes .

Biological Activity

4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a nicotinonitrile moiety, which is known for its diverse biological activities. The presence of the dimethyl groups enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of nicotinonitrile derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain nicotinonitriles exhibit IC50 values in the low micromolar range against human breast adenocarcinoma and cervical carcinoma cell lines, suggesting their potential as anticancer agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 4.8 | Inhibition of tubulin polymerization |

| HCT-116 (Colon) | 6.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of pantothenate kinase (PANK), an enzyme involved in CoA biosynthesis. This inhibition is significant as it can affect metabolic pathways linked to neurodegenerative diseases. The compound was shown to enhance PANK activity under specific conditions, indicating a unique mechanism that could be exploited for therapeutic purposes .

The biological activity of this compound can be attributed to several mechanisms:

- Allosteric Modulation : The compound acts as an allosteric activator of PANK, stabilizing its active conformation and preventing feedback inhibition by acetyl-CoA .

- Antiproliferative Effects : It induces apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest .

- Antioxidant Properties : Like many nicotinonitriles, it may exhibit antioxidant activities that protect cells from oxidative stress .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

- A study on PZ-2891 (a related compound) demonstrated improved locomotor activity and extended lifespan in knockout mice models with neurodegeneration when treated with the compound, highlighting its therapeutic potential .

- In vitro studies showed that derivatives with structural similarities to this compound were effective against multidrug-resistant strains of cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a substituted pyridine core is functionalized with piperazine. Key steps include:

- Cyano-group introduction : Use Knoevenagel condensation with malononitrile derivatives under reflux in ethanol or acetonitrile .

- Piperazine coupling : Employ Buchwald-Hartwig amination or microwave-assisted synthesis to enhance yield (46–90%) and reduce side products .

- Purification : Recrystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and piperazine integration. For example, aromatic protons in the pyridine ring typically resonate at δ 7.0–8.5 ppm, while piperazine protons appear at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., expected [M+H]+ for CHN: 232.1423) .

- Infrared (IR) Spectroscopy : Identify nitrile stretches (~2200 cm) and aromatic C-H bending modes (700–900 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can the conformational dynamics of the piperazine ring be analyzed computationally and experimentally?

- Methodological Answer :

- Computational Modeling : Apply Cremer-Pople puckering coordinates to quantify out-of-plane distortions. Use Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate puckering amplitude (q) and phase angle (Φ) .

- Experimental Validation : Perform X-ray crystallography to resolve the ring’s chair or boat conformation. Compare with computed parameters to validate models .

Q. How to design experiments to assess its cytotoxicity, integrating theoretical models?

- Methodological Answer :

- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Measure IC values and compare to positive controls (e.g., doxorubicin) .

- Theoretical Insights : Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II. Validate using cytotoxicity data to refine binding affinity predictions .

Q. What strategies resolve discrepancies between experimental and computational data in structural studies?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine XRD (for bond lengths/angles), NMR (for substituent orientation), and IR (for functional groups) to resolve ambiguities .

- Error Analysis in DFT : Adjust basis sets (e.g., 6-311++G(d,p) vs. def2-TZVP) or include solvent effects (PCM model) to align computed and observed spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.